![molecular formula C9H9ClO2 B049340 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole CAS No. 117661-72-0](/img/structure/B49340.png)
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole often involves intricate reactions that allow for the introduction of specific functional groups, providing insight into the synthetic versatility of this chemical class. For instance, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles showcases a method that could be analogous to synthesizing our compound of interest. These processes typically involve analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy for characterization, indicating the complex nature of these syntheses (Gürbüz et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole involves detailed theoretical characterizations, such as density functional theory (DFT) calculations. These analyses provide insights into the molecule's optimized geometry, zero-point energy, dipole moment, and electronic structure. For example, studies on similar compounds have calculated various torsion angles and charge distributions, which are essential for predicting the reactivity and stability of the compound (Gürbüz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole can be inferred from studies on related compounds. For instance, chlorination reactions and the influence of various substituents on the reactivity patterns offer insights into how such a molecule might behave under different conditions. Research on related benzoxazole derivatives has highlighted the significance of substituents in determining the molecule's chemical behavior, such as the presence of chloro groups affecting charge distribution and reactivity (Varaksina et al., 2005).
Physical Properties Analysis
The physical properties of a compound like 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, including melting points, solubility, and crystalline structure, are crucial for understanding its applications and handling. Crystal structure analysis, for example, helps in understanding the packing, intermolecular interactions, and stability of the compound. Studies on compounds with similar structures provide a basis for predicting these properties (Sapari et al., 2019).
Chemical Properties Analysis
The chemical properties analysis involves understanding the compound's behavior in various chemical reactions, such as its reactivity towards different reagents, stability under various conditions, and potential for undergoing transformations. For instance, the analysis of how chloro and methyl groups affect the electron distribution within the molecule can give insights into its reactivity and potential applications in synthesis (Varaksina et al., 2005).
Scientific Research Applications
Antimicrobial and Cytotoxic Activities : Novel 5,7-dichloro-1,3-benzoxazole derivatives, which are structurally related to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, have shown significant antimicrobial, cytotoxic, and enzyme inhibitor activities. Some compounds in this category exhibit promising cytotoxic effects (Jayanna et al., 2013).
Antioxidant Compounds : Antioxidant compounds structurally related to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole have been studied for their rotational dynamics and potential applications in organic chemistry (Karayel et al., 2019).
Synthesis of Novel Compounds : Research has demonstrated the successful synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, indicating potential applications in the field of organic synthesis (Catalani et al., 2010).
Antiproliferative Activity : The secondary metabolite 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole from Antrodia camphorata, similar in structure to the compound , has shown limited antiproliferative activity, warranting further investigation (Yeung & Piggott, 2017).
COX-2 / 5-LOX Inhibitors : Methyl a-benzoxazinyl acetates, related to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, show potential as COX-2 / 5-LOX inhibitors, with some compounds exhibiting notable 5-LOX inhibitory activity (Reddy & Rao, 2008).
Food Packaging Applications : Novel antioxidants structurally related to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole show potential for use in food packaging, though their effectiveness and regenerative properties require further investigation (Kumar et al., 2007).
properties
IUPAC Name |
5-(chloromethyl)-6-methyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLAVUVVBKLQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441697 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
CAS RN |
117661-72-0 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.